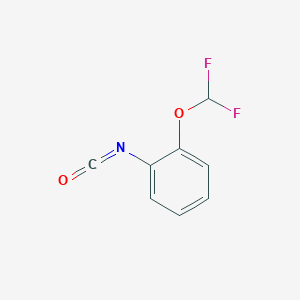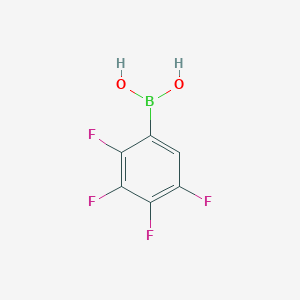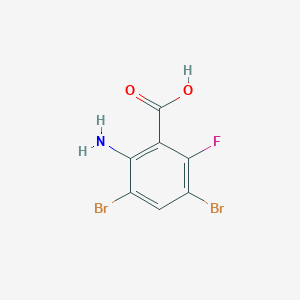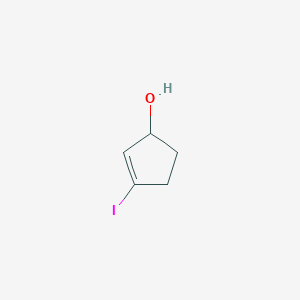
3-Iodo-2-cyclopenten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-cyclopenten-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. It is a cyclic alcohol with a molecular formula of C5H7IO and a molecular weight of 220.02 g/mol.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-cyclopenten-1-ol is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-Iodo-2-cyclopenten-1-ol exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Iodo-2-cyclopenten-1-ol in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to synthesize various organic compounds. However, one limitation is its potential toxicity, which can pose a risk to researchers handling the compound.
Direcciones Futuras
There are several future directions for research on 3-Iodo-2-cyclopenten-1-ol. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as an antibacterial and antifungal agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 3-Iodo-2-cyclopenten-1-ol can be achieved through several methods, including the iodination of cyclopentadiene followed by oxidation, the iodination of cyclopentanone followed by dehydrohalogenation, and the iodination of cyclopentene followed by hydrolysis. The most commonly used method involves the iodination of cyclopentadiene followed by oxidation with hydrogen peroxide or sodium hypochlorite.
Aplicaciones Científicas De Investigación
3-Iodo-2-cyclopenten-1-ol has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including pyrroles, pyridines, and imidazoles. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Propiedades
Número CAS |
188635-25-8 |
|---|---|
Nombre del producto |
3-Iodo-2-cyclopenten-1-ol |
Fórmula molecular |
C5H7IO |
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
3-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 |
Clave InChI |
JMWZSBGCAMXIHT-UHFFFAOYSA-N |
SMILES |
C1CC(=CC1O)I |
SMILES canónico |
C1CC(=CC1O)I |
Sinónimos |
3-IODOCYCLOPENT-2-ENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



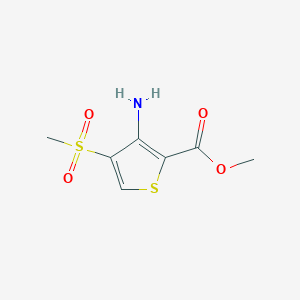
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

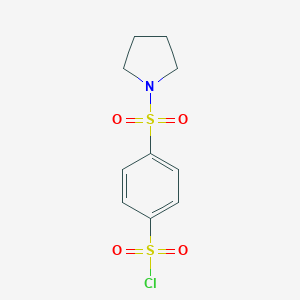

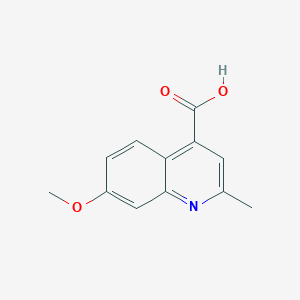
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
